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molecular formula C5H5N5 B1652572 2-azidopyridin-4-amine CAS No. 149004-89-7

2-azidopyridin-4-amine

Cat. No. B1652572
M. Wt: 135.13 g/mol
InChI Key: DOGVHEHFCWBXLB-UHFFFAOYSA-N
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Patent
US05478838

Procedure details

Sodium azide (1.31 g) and ammonium chloride (1.07 g) were added to a solution of 4-amino-2-chloropyridine (2 g) in dimethylformamide (20 ml) and the mixture was stirred at 110° C. for 10 hours. After the insoluble material was filtered off, the filtrate was concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography to give 1.83 g of 4-amino-2-azidopyridine, melting point 220° C. (decomposition).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl-].[NH4+].[NH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10](Cl)[CH:9]=1>CN(C)C=O>[NH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([N:1]=[N+:2]=[N-:3])[CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.07 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=CC(=NC=C1)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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